N-methyl-2-(2-methylimidazol-1-yl)-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]acetamide
Description
N-methyl-2-(2-methylimidazol-1-yl)-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives
Properties
IUPAC Name |
N-methyl-2-(2-methylimidazol-1-yl)-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4OS/c1-10(2)16-18-11(3)15(22-16)12(4)19(6)14(21)9-20-8-7-17-13(20)5/h7-8,10,12H,9H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXRMFMNOOLIFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)C)C(C)N(C)C(=O)CN2C=CN=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(2-methylimidazol-1-yl)-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Alkylation: The imidazole ring is then alkylated using methyl iodide or a similar alkylating agent to introduce the methyl group at the 2-position.
Thiazole Ring Formation: The thiazole ring is synthesized separately through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Coupling Reaction: The final step involves coupling the methylimidazole and thiazole derivatives through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(2-methylimidazol-1-yl)-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any carbonyl groups present.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable solvent and base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-methyl-2-(2-methylimidazol-1-yl)-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is investigated for use in various industrial processes, including catalysis and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-methyl-2-(2-methylimidazol-1-yl)-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-(2-methylimidazol-1-yl)acetamide: Lacks the thiazole ring, making it less complex and potentially less versatile.
N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]acetamide: Lacks the imidazole ring, which may reduce its ability to interact with certain biological targets.
Uniqueness
N-methyl-2-(2-methylimidazol-1-yl)-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]acetamide is unique due to the presence of both the imidazole and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a wide range of interactions with molecular targets, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
